1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

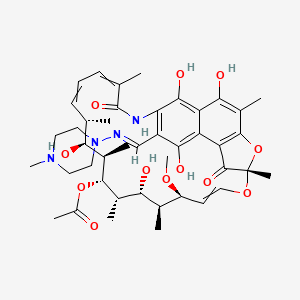

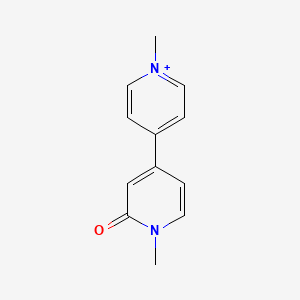

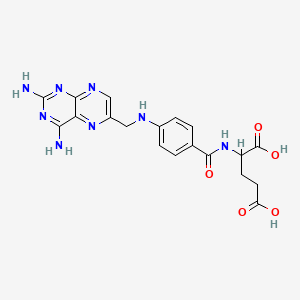

1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) is a type of bipyridines . Its IUPAC name is 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-2-one . It has been found in the exocarp of Malus domestica (apple) strain Malus x domestica Borkh. cv. Ruixue .

Synthesis Analysis

The 1’,2’-dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridylium cation, which is thought to be a possible product of the action of alkali on paraquat, has been synthesized by treating paraquat with alkaline ferricyanide .Molecular Structure Analysis

The molecular formula of 1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) is C12H13N2O . It has a net charge of +1, an average mass of 201.248, and a mono-isotopic mass of 201.10224 . The InChIKey is JJAUDUMTDBMCJW-UHFFFAOYSA-N .Chemical Reactions Analysis

The oxidation of methyl viologen, 1,1’-dimethyl-4,4’-bipyridylium chloride (MV), in aqueous solution has been carried out radiolytically and photocatalytically (in the presence of colloidal titanium dioxide). Two strongly fluorescing products have been observed, separated, and identified: the 1’,2’-dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium is one of them .Physical And Chemical Properties Analysis

The physical and chemical properties of 1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) include a net charge of +1, an average mass of 201.248, and a mono-isotopic mass of 201.10224 .Aplicaciones Científicas De Investigación

Oxidation and Photocatalytic Applications : The oxidation of methyl viologen, a related compound, in aqueous solutions has been studied both radiolytically and photocatalytically. This research is significant for the development of solar energy devices, as these compounds can act as electron relays in such systems (Bahnemann, Fischer, Janata, & Henglein, 1987).

Hybridization in Layered Niobates : Research on the hybridization of 1,1'-dimethyl-4,4'-bipyridinium dihydroxide into H4Nb6O17 demonstrates the potential for creating novel materials through chemical synthesis. This finding could be important for materials science, particularly in the development of new composite materials (Hattori, Sugito, Yui, & Takagi, 2005).

Chemical Stability in Water Photolytic Systems : The chemical stability of various 1,1'-dialkyl-4,4'-bipyridinium compounds, including those similar to 1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium(1+), is crucial for their application in hydrogen-producing water photolytic systems. This research is relevant to sustainable energy production (Bauer & Königstein, 1991).

Adsorption for Phenol Removal : The adsorption of dichlorophenol onto smectite group clay minerals modified with 1,1'-dimethyl-4,4'-bipyridinium indicates the potential for using these compounds in environmental remediation, particularly for water purification (Okada & Ogawa, 2003).

Photocatalytic Mineralization of Herbicides : Research on the photocatalytic mineralization of paraquat (a related compound) dissolved in water by TiO2-coated films suggests potential applications in environmental cleanup, especially for herbicide contamination (Tennakone & Kottegoda, 1996).

Propiedades

IUPAC Name |

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2O/c1-13-6-3-10(4-7-13)11-5-8-14(2)12(15)9-11/h3-9H,1-2H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAUDUMTDBMCJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C2=CC=[N+](C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium(1+) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 - 290 °C |

Source

|

| Record name | 1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium(1+) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)